1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Shares the bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
(1-Bromoethyl)benzene: Features a bromomethyl group attached to a benzene ring.
Uniqueness
The presence of both a bromomethyl and a mercapto group allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C10H10BrClOS |
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Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
IAJLFYFUOQOGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)CBr)Cl |
Origin of Product |
United States |
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